

NP-1815-PX toxicity or side effects in mice

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NP-1815-PX

Cat. No.: B15586428

[Get Quote](#)

Technical Support Center: NP-1815-PX

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of **NP-1815-PX** in mouse models, with a focus on potential toxicity and side effects.

Frequently Asked Questions (FAQs)

Q1: Have any toxic effects or major side effects of **NP-1815-PX** been reported in mice?

Based on available research, there are no dedicated toxicology studies that comprehensively evaluate the side effects of **NP-1815-PX** in mice. However, studies focused on its therapeutic effects in neuropathic pain models have reported a lack of certain adverse effects at specific doses.

Specifically, one study found that intrathecal administration of **NP-1815-PX** in a mouse model of herpetic pain produced anti-allodynic effects without altering acute nociceptive pain or motor function.^[1] This suggests that at the tested therapeutic doses, the compound did not cause general motor impairment.^[1] Another study mentions that no side effects have been identified for pharmacologically targeting the P2X4 receptor (the target of **NP-1815-PX**) in in vivo cancer models.^[2]

It is critical to note that a key study investigating **NP-1815-PX** in a murine model of colitis has been retracted due to concerns about the reliability of the data.^{[3][4][5][6]} The retraction notice mentioned that two groups of rats lost over 30% of their body weight, which is a significant

adverse event.[4][5] Therefore, any findings from this retracted paper should be interpreted with extreme caution.

Q2: What is the mechanism of action of **NP-1815-PX**?

NP-1815-PX is a selective antagonist of the P2X4 receptor (P2X4R).[1][2] P2X4Rs are ATP-gated cation channels that are implicated in various physiological and pathological processes, including inflammation and neuropathic pain.[1] In the context of pain, P2X4Rs are particularly crucial in spinal microglia.[1] By blocking these receptors, **NP-1815-PX** can modulate downstream signaling pathways, such as inhibiting the NLRP3 inflammasome.[3][7]

Troubleshooting Guide

Observed Issue	Potential Cause	Troubleshooting Steps
Unexpected weight loss in mice following oral administration.	This was a significant finding in a now-retracted study on a colitis model. [4] [5] The cause could be related to the compound's effect on gastrointestinal inflammation or other off-target effects at higher doses.	<ul style="list-style-type: none">- Review the dosage and administration frequency.- Monitor animal health closely, including daily body weight measurements.- Consider using a different route of administration (e.g., intrathecal) if appropriate for the experimental question, as this has been reported to have fewer systemic effects in some models.[1]- Consult the retracted paper's methodology with caution for insights into potential problematic experimental conditions.
Lack of therapeutic effect in a neuropathic pain model.	The oral administration of NP-1815-PX may not be effective. [1] The compound's polarity suggests it does not readily cross the blood-brain barrier. [2]	<ul style="list-style-type: none">- For central nervous system targets, consider direct administration routes such as intrathecal injection, which has been shown to be effective.[1]- Verify the correct dosage and formulation for the chosen administration route.
Contradictory results in inflammation studies.	Data from a key study on colitis has been deemed unreliable and retracted. [4] [5] [6]	<ul style="list-style-type: none">- Critically evaluate the source of your experimental protocol.- Rely on data from non-retracted, peer-reviewed publications.- Re-evaluate experimental design and controls to ensure the robustness of your findings.

Quantitative Data Summary

The following table summarizes quantitative data from a study on the effects of **NP-1815-PX** in a mouse model of herpetic pain.

Parameter	Species/Model	Dosage and Administration	Result	Reference
Mechanical Allodynia	Mouse (Herpetic Pain Model)	10 and 30 pmol/mouse (intrathecal)	Dose-dependent decrease in pain-related score.	[1]
Skin Lesions	Mouse (Herpetic Pain Model)	10 and 30 pmol/mouse (intrathecal)	No change compared to vehicle-treated mice.	[1]
Motor Function	Mouse (Traumatic Nerve Damage Model)	Not specified	Intrathecal administration did not result in non-specific motor dysfunction.	[1]

Experimental Protocols

1. Murine Model of Herpetic Pain[1]

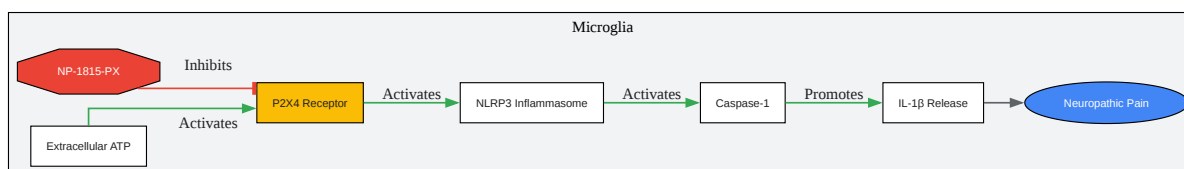
- Animal Model: Male ddY mice.
- Induction of Herpetic Pain: Herpes simplex virus 1 (HSV-1) is inoculated onto the skin of the mice.
- Drug Administration: **NP-1815-PX** (10 and 30 pmol/mouse) or vehicle is administered intrathecally twice daily from day 5 to 7 after HSV-1 inoculation.
- Assessment of Allodynia: Mechanical allodynia is assessed using a pain-related score following light brushing of the hindpaw.

- Assessment of Skin Lesions: Skin lesions are evaluated using a lesion score.

2. Murine Model of Colitis (Retracted Study)[3][7]

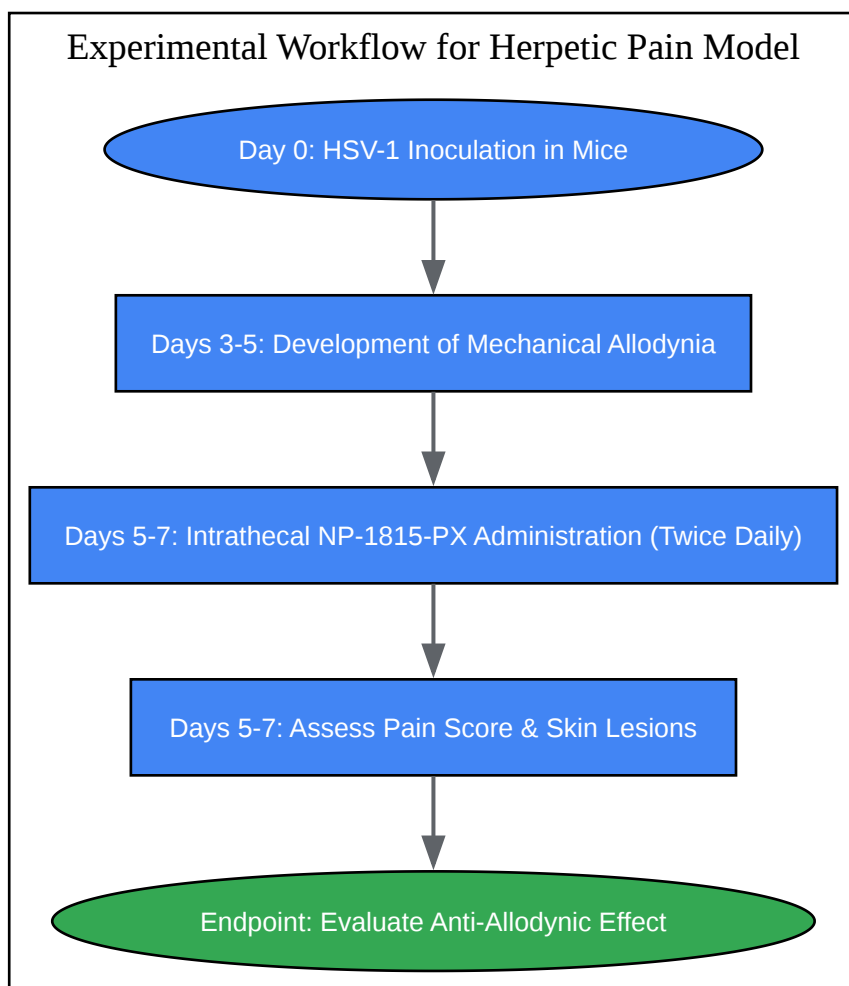
- Animal Model: Murine model of 2,4-dinitrobenzene sulfonic acid (DNBS)-induced colitis.
- Drug Administration: **NP-1815-PX** (3, 10, 30 mg/kg) was administered orally for 6 days immediately after the manifestation of DNBS.
- Parameters Measured: Body weight, spleen weight, macroscopic and microscopic colonic tissue damage, tissue IL-1 β levels, and caspase-1 expression and activity.
- Note: This study has been retracted, and its methodology and results should be considered unreliable.[4][5][6]

Visualizations



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **NP-1815-PX** in inhibiting neuropathic pain signaling.



[Click to download full resolution via product page](#)

Caption: Workflow for evaluating **NP-1815-PX** in a mouse model of herpetic pain.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A novel P2X4 receptor-selective antagonist produces anti-allodynic effect in a mouse model of herpetic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]
- 3. RETRACTED ARTICLE: Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and NP-1815-PX, in a Murine Model of Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retraction Note: Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and NP-1815-PX, in a Murine Model of Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Retraction Note: Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and NP-1815-PX, in a Murine Model of Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and NP-1815-PX, in a Murine Model of Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [NP-1815-PX toxicity or side effects in mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586428#np-1815-px-toxicity-or-side-effects-in-mice]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com